molecular formula C14H17N5O B2930702 N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclobutanecarboxamide CAS No. 2034476-91-8

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclobutanecarboxamide

Cat. No. B2930702
CAS RN: 2034476-91-8
M. Wt: 271.324
InChI Key: NDSMXHHLQYETGA-UHFFFAOYSA-N
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Description

The compound “N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclobutanecarboxamide” is a complex organic molecule that contains a pyrazine and imidazole ring, both of which are nitrogen-containing heterocycles . These types of structures are often found in pharmaceuticals and other biologically active compounds .


Synthesis Analysis

While there isn’t specific information on the synthesis of this exact compound, similar compounds have been synthesized using various methods. For instance, N-(pyridin-2-yl)amides have been synthesized from nitrostyrenes and 2-aminopyridines via corresponding N-(pyridin-2-yl)iminonitriles as intermediates . Another method involves the use of a bimetallic metal–organic framework material for the amidation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show significant interactions between the pyrazine and imidazole rings. In similar compounds, N-methylation of the nitrogen atoms at the perimidine moiety results in a significant increase of the interplane angle between the pyridin-2-yl ring and the perimidine system .

Scientific Research Applications

Synthesis and Characterization

One area of research involves the synthesis and characterization of similar compounds, with studies aiming to identify new chemical entities and explore their potential biological or chemical properties. For example, the synthesis of novel compounds through condensation reactions and their antimicrobial activity assessment illustrates the interest in developing new molecules for potential therapeutic uses (Jyothi & Madhavi, 2019).

Pharmacological Studies

Although information on the direct pharmacological applications of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclobutanecarboxamide is limited, related compounds have been studied for their potential biological effects. For instance, research into the antimicrobial properties of certain derivatives indicates the broader interest in utilizing these compounds in medical applications (Bhuiyan et al., 2006).

Chemical Properties and Stability

Another important aspect of research focuses on the chemical properties and stability of such compounds, including their synthesis routes, characterization, and potential modifications to enhance their stability or biological activity. This includes investigations into methods to reduce metabolism mediated by enzymes such as aldehyde oxidase, which is crucial for designing compounds with improved pharmacokinetic profiles (Linton et al., 2011).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, properties, and potential biological activity. Given the biological activity of similar compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c20-14(11-2-1-3-11)18-7-9-19-8-6-17-13(19)12-10-15-4-5-16-12/h4-6,8,10-11H,1-3,7,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSMXHHLQYETGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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